Furan-2-yl(5-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone
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Overview
Description
2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a molecular formula of C13H8O4 . This compound is characterized by the presence of a furan ring, a benzofuran moiety, and a piperazine derivative, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone: A simpler analog with similar structural features.
Furan-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone: Another related compound with a furan and benzofuran moiety.
Uniqueness
What sets 2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE apart is the presence of the piperazine derivative, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H24N2O5 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C25H24N2O5/c1-30-21-6-3-2-5-19(21)27-12-10-26(11-13-27)15-17-20(28)8-9-22-24(17)18(16-32-22)25(29)23-7-4-14-31-23/h2-9,14,16,28H,10-13,15H2,1H3 |
InChI Key |
BTUFKBRIOPVAJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O |
Origin of Product |
United States |
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